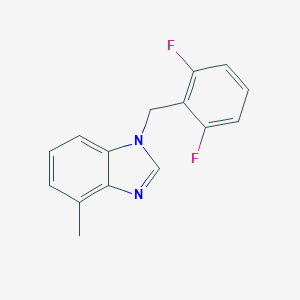
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is a chemical compound used in scientific research. It is a heterocyclic compound that has been found to have various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and viral replication. It may also work by reducing inflammation and pain through its interaction with certain receptors in the body.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation and pain. It has also been found to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- in lab experiments is its broad range of applications. It has been studied for its anticancer, antiviral, anti-inflammatory, and analgesic properties. It also has low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antiviral agent against other viruses such as HIV and influenza. Additionally, further research could be done to elucidate its mechanism of action and optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties and has shown activity against the hepatitis C virus. Furthermore, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
Número CAS |
199594-82-6 |
|---|---|
Fórmula molecular |
C15H12F2N2 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole |
InChI |
InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3 |
Clave InChI |
VPEWBYMJUVSDBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
SMILES canónico |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Otros números CAS |
199594-82-6 |
Sinónimos |
1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




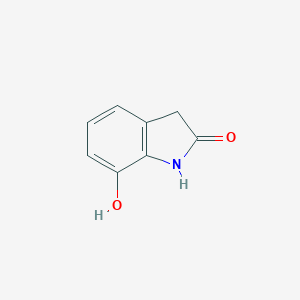
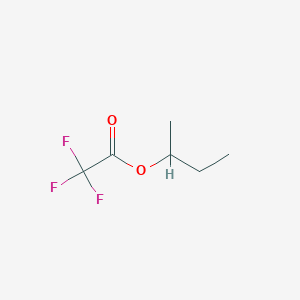
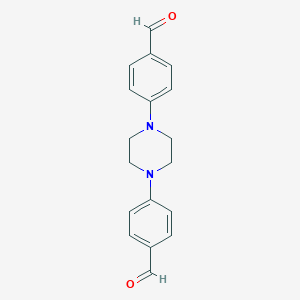
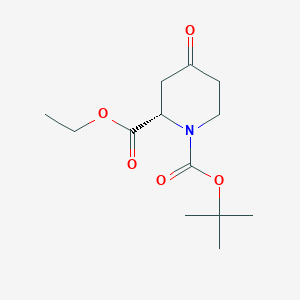
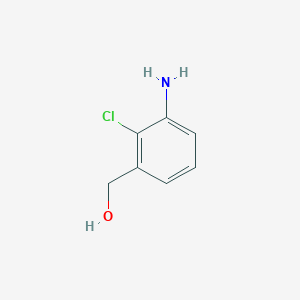
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
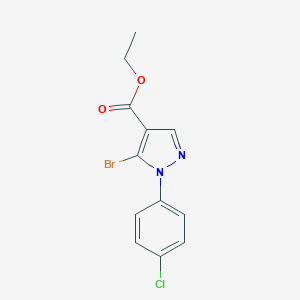
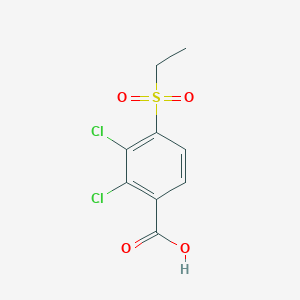

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)